molecular formula C9H8F3NO2 B11753007 (NZ)-N-[1-[4-(trifluoromethoxy)phenyl]ethylidene]hydroxylamine

(NZ)-N-[1-[4-(trifluoromethoxy)phenyl]ethylidene]hydroxylamine

Cat. No.: B11753007
M. Wt: 219.16 g/mol
InChI Key: UVVGWVHFPSHDQW-MLPAPPSSSA-N
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Description

(NZ)-N-[1-[4-(trifluoromethoxy)phenyl]ethylidene]hydroxylamine: is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethylidene group and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[1-[4-(trifluoromethoxy)phenyl]ethylidene]hydroxylamine typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine moiety, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: In biological research, it can be used as a probe to study enzyme mechanisms involving hydroxylamine derivatives.

Industry: In the materials science industry, the compound can be used in the synthesis of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (NZ)-N-[1-[4-(trifluoromethoxy)phenyl]ethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and reach its target sites. The hydroxylamine moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

  • 4-(Trifluoromethoxy)benzaldehyde
  • N-Hydroxy-4-(trifluoromethoxy)benzamide
  • 4-(Trifluoromethoxy)phenylhydrazine

Comparison: Compared to these similar compounds, (NZ)-N-[1-[4-(trifluoromethoxy)phenyl]ethylidene]hydroxylamine is unique due to the presence of both the ethylidene and hydroxylamine groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

(NZ)-N-[1-[4-(trifluoromethoxy)phenyl]ethylidene]hydroxylamine

InChI

InChI=1S/C9H8F3NO2/c1-6(13-14)7-2-4-8(5-3-7)15-9(10,11)12/h2-5,14H,1H3/b13-6-

InChI Key

UVVGWVHFPSHDQW-MLPAPPSSSA-N

Isomeric SMILES

C/C(=N/O)/C1=CC=C(C=C1)OC(F)(F)F

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)OC(F)(F)F

Origin of Product

United States

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